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molecular formula C14H8N2O5 B1625807 5-Nitro-2-(4-nitrophenyl)-1-benzofuran CAS No. 84102-50-1

5-Nitro-2-(4-nitrophenyl)-1-benzofuran

Cat. No. B1625807
M. Wt: 284.22 g/mol
InChI Key: LBIGRTHIMGBGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546049B2

Procedure details

Then, 12.42 g (1.0 equivalent) of the obtained 2-(p-nitrophenyl)-5-nitrobenzofurane was added to 48.85 g (20.0 equivalents) of a 100 mesh iron powder previously activated by 0.5 ml of concentrated hydrochloric acid in 150 ml of a mixed solvent of 1,4-dioxane and water in proportions of 1:1, and the resulting mixture was refluxed by heating at about 110° C. for 2 hours and heavily stirred. The hot supernatant was filtered with Celite immediately after confirming a completion of the reaction by TLC (Thin-Layer Chromatography). The residual material was adequately washed with hot 1,4-dioxane and filtered. This operation was repeated three or four times, and then filtrates were combined and concentrated by an evaporator. After concentration, recrystallization was carried out with ethanol to obtain 7.1 g of orange-colored 2-(p-aminophenyl)-5-aminobenzofurane (amino compound A) at an yield of 90%.
Quantity
12.42 g
Type
reactant
Reaction Step One
[Compound]
Name
100
Quantity
48.85 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixed solvent
Quantity
150 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:11][C:12]3[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][C:13]=3[CH:14]=2)=[CH:6][CH:5]=1)([O-])=O.Cl.O1CCOCC1>[Fe].O>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:11][C:12]3[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][C:13]=3[CH:14]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
12.42 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1OC2=C(C1)C=C(C=C2)[N+](=O)[O-]
Name
100
Quantity
48.85 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Four
Name
mixed solvent
Quantity
150 mL
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
heavily stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed
FILTRATION
Type
FILTRATION
Details
The hot supernatant was filtered with Celite immediately
CUSTOM
Type
CUSTOM
Details
a completion of the reaction by TLC (Thin-Layer Chromatography)
WASH
Type
WASH
Details
The residual material was adequately washed with hot 1,4-dioxane
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by an evaporator
CONCENTRATION
Type
CONCENTRATION
Details
After concentration, recrystallization

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C=1OC2=C(C1)C=C(C=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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